1,5-diphenyl-1H-pyrazole-4-carboxylic acid chemical properties
1,5-diphenyl-1H-pyrazole-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for phenyl rings have cemented its status as a "privileged scaffold".[1] Compounds incorporating this moiety are found in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. Within this broad class, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid represents a core structure whose derivatives are actively being explored for their therapeutic potential, particularly in oncology and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a molecule is the first step in any rational drug design or chemical synthesis campaign. 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid, polycyclic aromatic compound whose properties are influenced by the pyrazole core, the two phenyl substituents, and the carboxylic acid functional group.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₆H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 264.28 g/mol | (Calculated) |
| CAS Number | 98700-53-9 | [4] |
| Appearance | Solid (predicted) | Based on analogous structures |
| Melting Point | ~220-230 °C (estimated) | Estimated based on the analog 1-phenyl-1H-pyrazole-4-carboxylic acid (222-227 °C). |
| pKa | ~3.5 - 4.5 (estimated) | Carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyrazole and phenyl rings. |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Typical for aromatic carboxylic acids. |
Synthesis and Reactivity
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is most effectively achieved through a multi-step sequence involving the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack cyclization and subsequent oxidation. This route offers high yields and regiochemical control.
Synthetic Pathway: Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated substrates.[5][6] In this context, it facilitates the construction of the pyrazole-4-carbaldehyde core, which is a direct precursor to the desired carboxylic acid.
Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate 1)
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Rationale: This initial condensation reaction forms the N-N bond and the carbon backbone required for the subsequent cyclization. Acetic acid serves as a catalyst to activate the carbonyl group of acetophenone.
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To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
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Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The product hydrazone will often precipitate.
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Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2) via Vilsmeier-Haack Reaction
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Rationale: The Vilsmeier reagent, a chloromethyleneiminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both the cyclizing and formylating agent.[7] The reaction proceeds through electrophilic attack on the enamine tautomer of the hydrazone.
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In a three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to anhydrous DMF (10.0 eq) at 0 °C with vigorous stirring.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[5]
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Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is ~7-8.
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The solid aldehyde product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for purification.
Step 3: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (Final Product)
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Rationale: A standard oxidation of the aldehyde functional group is required to yield the final carboxylic acid. Sodium chlorite is a mild and effective oxidant for this transformation, often used with a chlorine scavenger like hydrogen peroxide or 2-methyl-2-butene.
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Suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
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Add 2-methyl-2-butene (2.0 eq) to the suspension.
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In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
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Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature.
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Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
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Adjust the pH of the solution to ~2-3 with 1M HCl. The carboxylic acid will precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Chemical Reactivity
The reactivity of the title compound is dominated by its carboxylic acid moiety. This group is a versatile handle for derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Caption: General workflow for pyrazole-4-carboxamide synthesis.
Spectral Characterization
| Technique | Predicted Spectral Features |
| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~8.0-8.2 ppm: Singlet, 1H (pyrazole C3-H).~7.2-7.8 ppm: Multiplets, 10H (protons of the two phenyl rings). The exact shifts will depend on the anisotropic effects and relative orientation of the rings. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O).~140-150 ppm: Quaternary carbons of the pyrazole ring (C4, C5) and the ipso-carbons of the phenyl rings.~120-135 ppm: Aromatic carbons of the phenyl rings and the C3 of the pyrazole ring.~110-115 ppm: Quaternary carbon C4 of the pyrazole ring (site of COOH substitution). |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band due to O-H stretching of the hydrogen-bonded carboxylic acid dimer.~1680-1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid.~1590-1610 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.~1450-1500 cm⁻¹: Aromatic ring skeletal vibrations. |
| Mass Spec. (EI) | m/z 264: Molecular ion peak [M]⁺.m/z 219: Fragment corresponding to the loss of the carboxyl group (-COOH).m/z 77: Fragment corresponding to a phenyl cation [C₆H₅]⁺. |
Applications in Drug Development and Biological Activity
The 1,5-diaryl pyrazole scaffold is a highly validated pharmacophore in drug discovery. Derivatives of this core structure have demonstrated significant activity against a range of biological targets, primarily in the fields of inflammation and oncology.[3][10]
Anti-inflammatory Activity: COX Inhibition
A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Structure-activity relationship studies on related 1,5-diaryl pyrazoles suggest that electron-withdrawing groups (e.g., halogens) on the phenyl rings can enhance COX-2 inhibitory activity and selectivity.[3] The carboxylic acid moiety of the title compound can serve as a critical anchoring point within the active site of these enzymes, mimicking the natural substrate.
Anticancer Potential
Beyond inflammation, pyrazole derivatives are widely investigated as anticancer agents.[2][11] They have been shown to target various pathways crucial for cancer cell proliferation and survival, including:
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Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are overactive in cancer cells.
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Apoptosis Induction: Certain derivatives can trigger programmed cell death in tumor cells.
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Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
The 1,5-diphenylpyrazole framework provides a rigid scaffold that can be decorated with various functional groups to optimize binding affinity and selectivity for specific anticancer targets.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, serving as both a valuable synthetic intermediate and a core scaffold for the development of new therapeutic agents. Its well-defined synthesis via the Vilsmeier-Haack reaction allows for accessible production, while the reactivity of its carboxylic acid group provides a gateway for extensive chemical modification. With a strong precedent for potent anti-inflammatory and anticancer activity among its derivatives, this compound represents a rich platform for further exploration by researchers and scientists dedicated to advancing chemical synthesis and drug discovery.
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